Thermal Stability Differentiation: Melting Point vs. 2-Phenylindole
The melting point of 2-Biphenyl-4-yl-1H-indole is reported as 297 °C [1]. This is substantially higher than the 188-190 °C melting point reported for the unsubstituted parent compound, 2-phenylindole . This ~110 °C difference is attributed to the increased molecular weight and enhanced intermolecular interactions from the extended biphenyl π-system.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 297 °C |
| Comparator Or Baseline | 2-Phenylindole: 188-190 °C |
| Quantified Difference | Approximately +107 to +109 °C |
| Conditions | Reported values from vendor technical datasheets. |
Why This Matters
A higher melting point is a strong proxy for enhanced thermal stability and morphological integrity, a key requirement for materials in high-temperature device fabrication (e.g., OLEDs) and for compounds that may be subjected to thermal stress during processing or operation.
- [1] Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(4-Biphenylyl)indole (Product B5250). Retrieved April 16, 2026, from https://stg.tcichemicals.com/TW/en/p/B5250 View Source
